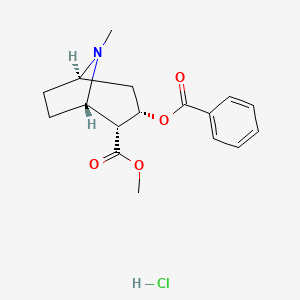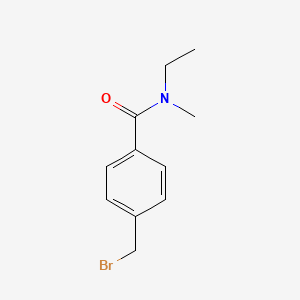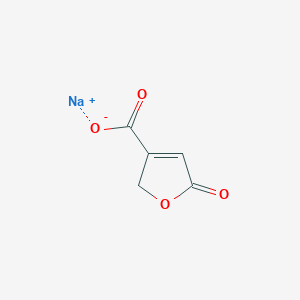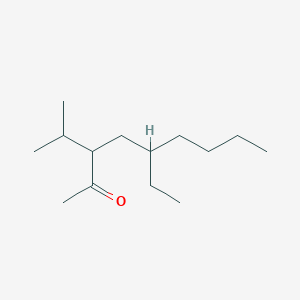
Methyl 4-bromo-6-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-6-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 6-methoxynicotinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinates with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 4-bromo-6-methoxynicotinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-methoxynicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the nicotinate ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group allows for esterification and hydrolysis reactions, which are important in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-methoxynicotinate
- Methyl 6-bromo-2-methoxynicotinate
- Methyl 4,6-dibromonicotinate
Uniqueness
Methyl 4-bromo-6-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 4-bromo-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
XBLPNMRNGQBOLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
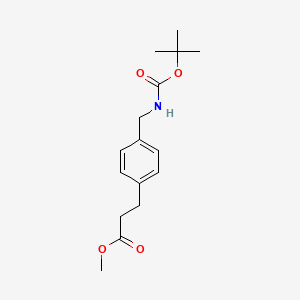




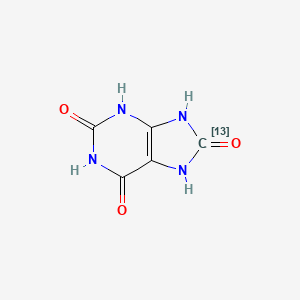
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
